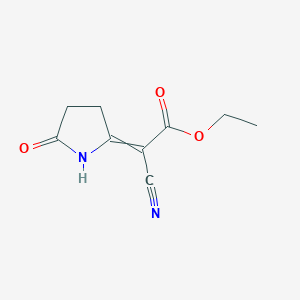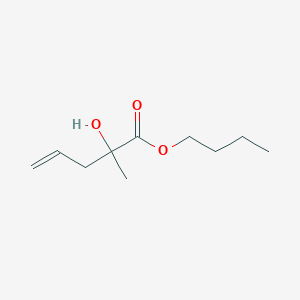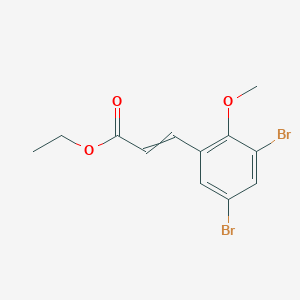![molecular formula C16H22N2O2 B14513400 N-[6-(benzylamino)-6-oxohexyl]acrylamide CAS No. 63406-13-3](/img/structure/B14513400.png)
N-[6-(benzylamino)-6-oxohexyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(benzylamino)-6-oxohexyl]acrylamide is an organic compound that features both an amide and an acrylamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(benzylamino)-6-oxohexyl]acrylamide typically involves the reaction of 6-oxohexanoic acid with benzylamine to form the intermediate N-(6-oxohexyl)benzylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(benzylamino)-6-oxohexyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[6-(benzylamino)-6-oxohexyl]acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as hydrogels and coatings.
Wirkmechanismus
The mechanism of action of N-[6-(benzylamino)-6-oxohexyl]acrylamide involves its interaction with specific molecular targets and pathways. The benzylamine moiety can interact with enzymes and receptors, modulating their activity. The acrylamide group can undergo polymerization, leading to the formation of cross-linked networks that have unique mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-benzylaminohexyl)acrylamide: Similar structure but lacks the oxo group.
N-(6-oxohexyl)acrylamide: Similar structure but lacks the benzylamine moiety.
N-(benzylamino)acrylamide: Similar structure but lacks the hexyl chain.
Uniqueness
N-[6-(benzylamino)-6-oxohexyl]acrylamide is unique due to the presence of both the benzylamine and oxohexyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63406-13-3 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N-benzyl-6-(prop-2-enoylamino)hexanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-12-8-4-7-11-16(20)18-13-14-9-5-3-6-10-14/h2-3,5-6,9-10H,1,4,7-8,11-13H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
IABMTCAELPJJIV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCCCCCC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


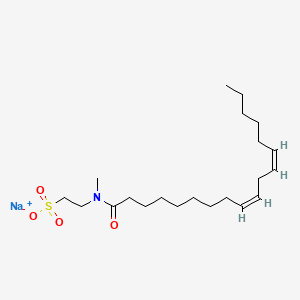
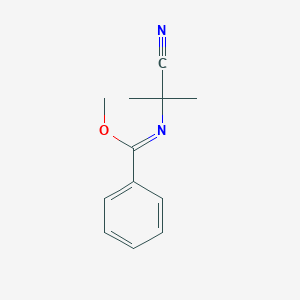

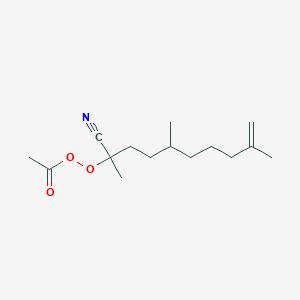

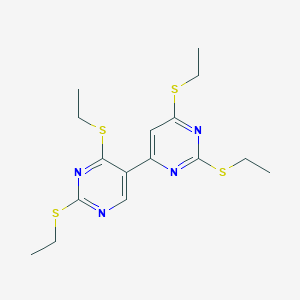
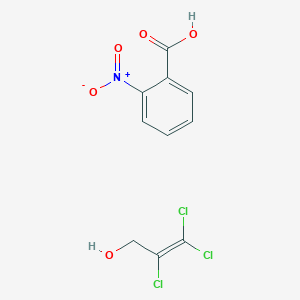
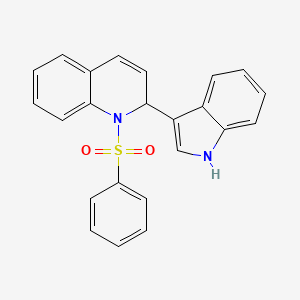
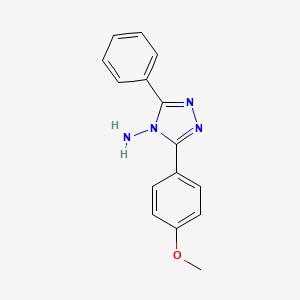
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

